molecular formula C12H12OS B13159731 (1S)-1-(4-thien-2-ylphenyl)ethanol

(1S)-1-(4-thien-2-ylphenyl)ethanol

Cat. No.: B13159731
M. Wt: 204.29 g/mol
InChI Key: FMRQFCJATDAHLB-VIFPVBQESA-N
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Description

(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is an organic compound that features a thiophene ring and a phenyl ring connected through an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with phenylacetaldehyde under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and proceeds through a nucleophilic addition mechanism.

Another approach involves the use of Grignard reagents. In this method, a thiophene derivative is first converted into a Grignard reagent, which is then reacted with a phenylacetaldehyde derivative to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted thiophene or phenyl derivatives.

Scientific Research Applications

(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-amine.

    Phenyl derivatives: Compounds containing the phenyl ring, such as phenylacetic acid and phenylethanol.

Uniqueness

(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is unique due to the combination of the thiophene and phenyl rings connected through an ethan-1-ol moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

(1S)-1-(4-thiophen-2-ylphenyl)ethanol

InChI

InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m0/s1

InChI Key

FMRQFCJATDAHLB-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CS2)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)O

Origin of Product

United States

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